N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H11FN4O3S2 and its molecular weight is 414.43. The purity is usually 95%.
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Scientific Research Applications
Cancer Research
N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has been explored in cancer research. For instance, compounds with similar structures have shown potential in anti-lung cancer activity. 6-Fluorobenzo[b]pyran-4-one, a related compound, demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Fluorescence Probes and Detection Techniques
The compound’s structure is relevant in the development of fluorescent probes for detecting thiophenols over aliphatic thiols. This is crucial in chemical, biological, and environmental sciences. For example, a probe designed with similar structural motifs exhibited high off/on signal ratios, good selectivity, and sensitivity with a low detection limit, demonstrating its application in environmental and biological sciences (Wang et al., 2012).
Tuberculosis Research
In the field of tuberculosis research, analogs of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds displayed promising activity in in vitro assays, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).
Optical Material Development
The compound’s structural features are pertinent in the development of new optical materials. For instance, Co(II) and Ni(II) complexes with pyridine-3-carboxamide and fluorobenzoate, which share structural similarities, were found to exhibit properties suitable for semiconductor structures and potential applications as optical materials (Özbek et al., 2019).
Synthesis of Antimicrobial Agents
Derivatives of the compound have been used in the synthesis of antimicrobial agents. For example, new 1,2,4-triazoles derived from isonicotinic acid hydrazide, a structurally similar compound, were synthesized and showed good or moderate antimicrobial activity (Bayrak et al., 2009).
Anti-tubulin Activity in Cancer
Compounds similar to this compound have been evaluated for their cytotoxic activity against human cancer cell lines and anti-tubulin activity. Some showed promising cytotoxicity against specific cancer cell lines, indicating their potential as anticancer agents (Kamal et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase (COX) enzymes .
Mode of Action
Based on its structural similarity to benzothiazole derivatives, it may interact with cox enzymes, leading to the inhibition of prostaglandin biosynthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . This can result in anti-inflammatory effects, as these molecules are known to mediate inflammation and pain .
Pharmacokinetics
Thiazole, a component of the compound’s structure, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.
Result of Action
The result of the compound’s action is likely to be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . This is due to the potential inhibition of prostaglandin biosynthesis, which would decrease the inflammatory response .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O3S2/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJXGFIOESRDSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.